Ethyl 3-(4-methoxybenzoyl)propionate

Description

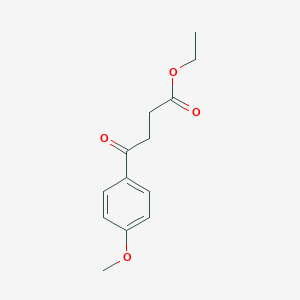

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUAOZFEVHSJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342859 | |

| Record name | Ethyl 3-(4-methoxybenzoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15118-67-9 | |

| Record name | Ethyl 3-(4-methoxybenzoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(4-methoxybenzoyl)propionate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-(4-methoxybenzoyl)propionate (CAS No. 15118-67-9), a key chemical intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, robust synthesis and purification protocols, and thorough analytical characterization. Furthermore, it explores the compound's significant applications as a building block in pharmaceutical research and drug development. Safety, handling, and storage protocols are also outlined to ensure proper laboratory practice. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, is a keto-ester recognized for its utility as a precursor in the synthesis of more complex molecular architectures.

CAS Number: 15118-67-9[1]

Molecular Formula: C₁₃H₁₆O₄[1]

Molecular Weight: 236.27 g/mol [1]

Synonyms: Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, Ethyl 3-p-anisoylpropionate, γ-Oxo-4-methoxybenzenebutyric acid ethyl ester.

Chemical Structure

The molecular structure consists of an ethyl ester group and a 4-methoxybenzoyl group connected by a propylene chain.

Caption: Molecular Structure of this compound

Physicochemical Properties

The properties of this compound make it suitable for various synthetic applications, particularly in contexts requiring good solubility in organic solvents and a crystalline nature that facilitates purification.

| Property | Value | Source(s) |

| Appearance | White to yellow or cream crystals/powder | Thermo Fisher Scientific |

| Melting Point | 49-53 °C | Thermo Fisher Scientific |

| Boiling Point | No data available (decomposes) | - |

| Solubility | Soluble in common organic solvents (e.g., Ethanol, DMSO, DMF) | MarkHerb |

| Purity (Assay) | ≥97.5% (GC) | Thermo Fisher Scientific |

Synthesis and Purification

The most common and industrially scalable synthesis of this compound involves a two-step process: a Friedel-Crafts acylation followed by a Fischer esterification. This approach is efficient and utilizes readily available starting materials.

Synthesis Pathway

Caption: Two-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Friedel-Crafts Acylation to form 3-(4-Methoxybenzoyl)propionic acid

This step leverages the electron-donating nature of the methoxy group on anisole, which directs the electrophilic acylation to the para position.[2] Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, activating the succinic anhydride to generate a highly reactive acylium ion intermediate.[3][4][5]

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.

-

Reagents: Charge the flask with anhydrous aluminum chloride (2.2 eq) and a suitable solvent like nitrobenzene or carbon disulfide. Cool the mixture in an ice-salt bath to 0-5 °C.

-

Reaction: Add a solution of succinic anhydride (1.0 eq) and anisole (1.0 eq) in the same solvent dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for 8-10 hours. Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude acid product.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The intermediate, 3-(4-methoxybenzoyl)propionic acid, is typically obtained as a white to off-white solid.

Step 2: Fischer Esterification to form this compound

This is a classic acid-catalyzed esterification.[6][7][8] Using a large excess of ethanol shifts the reaction equilibrium towards the product, maximizing the yield as dictated by Le Châtelier's principle.[7][8][9]

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude 3-(4-methoxybenzoyl)propionic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.[10]

-

Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.[6]

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, reduce the volume of ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by recrystallization from an ethanol/water mixture or isopropanol to yield the final product as a crystalline solid.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic methods.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz) The proton NMR spectrum provides unambiguous evidence for the structure by showing characteristic signals for each unique proton environment.

-

δ 7.95 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the carbonyl group, deshielded by its electron-withdrawing effect.

-

δ 6.95 (d, J=8.8 Hz, 2H): Aromatic protons meta to the carbonyl group, shielded by the electron-donating methoxy group.

-

δ 4.15 (q, J=7.1 Hz, 2H): Methylene protons (-O-CH₂-) of the ethyl ester group, split into a quartet by the adjacent methyl group.

-

δ 3.88 (s, 3H): Protons of the methoxy group (-OCH₃), appearing as a sharp singlet.

-

δ 3.25 (t, J=6.6 Hz, 2H): Methylene protons adjacent to the aromatic ketone (-CO-CH₂-).

-

δ 2.80 (t, J=6.6 Hz, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-COOEt).

-

δ 1.25 (t, J=7.1 Hz, 3H): Methyl protons (-CH₃) of the ethyl ester group, split into a triplet.

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 101 MHz) The carbon NMR spectrum confirms the number of unique carbon atoms and their chemical environment. Carbonyl carbons are characteristically found at the low-field end of the spectrum.[11]

-

δ 196.5: Aromatic ketone carbonyl carbon (C=O).

-

δ 173.0: Ester carbonyl carbon (C=O).

-

δ 163.5: Aromatic carbon attached to the methoxy group.

-

δ 130.5: Aromatic carbons ortho to the carbonyl group (CH).

-

δ 129.5: Quaternary aromatic carbon attached to the propionyl chain.

-

δ 113.8: Aromatic carbons meta to the carbonyl group (CH).

-

δ 60.8: Methylene carbon of the ethyl ester (-O-CH₂-).

-

δ 55.5: Methoxy carbon (-OCH₃).

-

δ 33.5: Methylene carbon adjacent to the aromatic ketone (-CO-CH₂-).

-

δ 28.5: Methylene carbon adjacent to the ester carbonyl (-CH₂-COOEt).

-

δ 14.2: Methyl carbon of the ethyl ester (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

-

~2980-2900 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1735 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretch of the aliphatic ester.[12][13]

-

~1680 cm⁻¹: A strong C=O stretching band for the aryl ketone, typically at a lower frequency due to conjugation with the aromatic ring.

-

~1600, 1510 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1250-1030 cm⁻¹: Strong, broad C-O stretching bands, characteristic of both the ester and the aryl ether functionalities.[12][13]

Mass Spectrometry (MS)

Electron Ionization (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 236. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the characteristic methoxybenzoyl cation at m/z = 135.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate. Its bifunctional nature (a ketone and an ester) allows for diverse chemical transformations.

-

Precursor for Heterocyclic Synthesis: The keto-ester functionality is a classic precursor for synthesizing various five- and six-membered heterocycles, such as pyridazinones, pyrazolones, and butenolides, which form the core of many biologically active compounds.

-

Intermediate for APIs: It is a key building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The propionic acid moiety is a common structural feature in many pharmaceuticals.

-

Scaffold for Medicinal Chemistry: The molecule provides a robust scaffold that can be readily modified at several positions: the aromatic ring, the ketone, and the ester. This allows medicinal chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies in the drug discovery process.

Safety, Handling, and Storage

As a standard laboratory chemical, proper safety protocols must be followed. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related compounds provide essential guidance.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a laboratory fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.

-

Fire Safety: Keep away from heat, sparks, and open flames. The compound is a solid, but fine dust can form explosive mixtures with air.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a versatile and important chemical intermediate with a well-defined profile. Its straightforward, high-yield synthesis from common starting materials makes it an attractive building block for both academic research and industrial applications. The presence of two distinct carbonyl functionalities provides synthetic handles for a wide range of chemical modifications, cementing its role as a key precursor in the development of novel heterocyclic systems and active pharmaceutical ingredients. This guide provides the foundational technical knowledge required for its effective synthesis, characterization, and application.

References

Please note that direct access to some scientific articles may require a subscription.

-

Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Available at: [Link]

-

Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]

-

Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Available at: [Link]

-

MarkHerb. SAFETY DATA SHEET - Ethyl p-Methoxycinnamate. Available at: [Link]

-

Chegg. (2020). Solved: The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information for: New J. Chem.. Available at: [Link]

-

Organic Spectroscopy International. (2015). Ester infrared spectra. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (HMDB0033967). Available at: [Link]

-

University of Missouri–St. Louis. Experiment 29: The Fischer Esterification. Available at: [Link]

-

The Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. Available at: [Link]

-

Odinity. (2014). Fischer Esterification. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (HMDB0030058). Available at: [Link]

-

Stenutz. This compound. Available at: [Link]

-

PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Available at: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]

-

Odinity. (2013). Multi-step Synthesis of Ketal Ester Lab Experiment. Available at: [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification. Available at: [Link]

-

NIST WebBook. Ethyl acetoacetate. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

National Institutes of Health (NIH). (2013). β-Keto esters from ketones and ethyl chloroformate. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. condor.depaul.edu [condor.depaul.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. (Solved) - The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer) | Transtutors [transtutors.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. athabascau.ca [athabascau.ca]

- 9. odinity.com [odinity.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 13. orgchemboulder.com [orgchemboulder.com]

Physicochemical characteristics of Ethyl 3-(4-methoxybenzoyl)propionate

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 3-(4-methoxybenzoyl)propionate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 15118-67-9), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, structural features, and known physical properties. In the absence of publicly available experimental spectra, this guide offers a predicted spectroscopic profile based on established principles and data from analogous structures. Furthermore, it presents detailed, field-proven protocols for essential analytical procedures, including purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS), melting point determination by Differential Scanning Calorimetry (DSC), and solubility assessment via the shake-flask method. Each protocol is accompanied by an explanation of the underlying scientific principles to ensure methodological robustness and reproducibility.

Chemical Identity and Structure

This compound is a keto-ester characterized by a methoxy-substituted benzoyl group attached to a propionate ethyl ester backbone. This structure makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 15118-67-9 | [1][2][3] |

| IUPAC Name | ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | [1][2] |

| Molecular Formula | C₁₃H₁₆O₄ | [1][2][3] |

| Molecular Weight | 236.27 g/mol | [3][4] |

| InChI Key | FYUAOZFEVHSJTO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC=C(OC)C=C1 | [1] |

| Synonyms | Ethyl 3-p-anisoylpropionate, Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate | [3] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_methoxy [label="O"]; C_methoxy [label="CH3"]; C_keto [label="C"]; O_keto [label="O"]; C_alpha [label="CH2"]; C_beta [label="CH2"]; C_ester [label="C"]; O_ester_carbonyl [label="O"]; O_ester_ethyl [label="O"]; C_ethyl1 [label="CH2"]; C_ethyl2 [label="CH3"];

// Benzene ring with double bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- C_keto [len=1.5]; C4 -- O_methoxy [len=1.5]; O_methoxy -- C_methoxy;

// Ketone group C_keto -- O_keto [style=double, len=0.8];

// Propionate chain C_keto -- C_alpha; C_alpha -- C_beta; C_beta -- C_ester;

// Ester group C_ester -- O_ester_carbonyl [style=double, len=0.8]; C_ester -- O_ester_ethyl; O_ester_ethyl -- C_ethyl1; C_ethyl1 -- C_ethyl2;

// Invisible nodes for double bond placement node [shape=point, width=0, height=0]; p1 [pos="0.43,0.75!"]; p2 [pos="-0.43,0.75!"]; p3 [pos="-0.87,0!"];

// Double bonds in the ring C1 -- p1 [style=double, len=0.1]; p1 -- C6 [style=double, len=0.1]; C2 -- C3 [style=double]; C4 -- C5 [style=double]; }

Caption: 2D Structure of this compound.

Physicochemical Properties

The compound is a solid at room temperature, appearing as a white to cream-colored crystalline powder.[2] Its key physical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

| Appearance | White to yellow to cream crystals or crystalline powder | - | [2] |

| Melting Point | 48 - 54 °C | Determined by clear melt. | [2] |

| Boiling Point | No experimental data available | The related acid, 3-(4-methoxybenzoyl)propionic acid, has a boiling point of 418.9 °C at 760 mmHg (predicted). | - |

| Solubility | Low water solubility is expected. | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Quantitative data is not readily available. The related compound, ethyl (4-methoxybenzoyl)acetate, has a reported water solubility of 1.7 g/L at 20°C. | [5] |

| Purity (Assay) | ≥97.5% | Typically determined by Gas Chromatography (GC). | [2] |

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles of NMR, IR, and MS.

Predicted ¹H NMR Spectrum

In a typical deuterated solvent like CDCl₃, the following proton signals are expected:

-

Aromatic Protons: Two sets of doublets between δ 7.8-8.1 ppm and δ 6.8-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the two protons ortho to the electron-withdrawing carbonyl group, while the upfield doublet corresponds to the two protons ortho to the electron-donating methoxy group.[6]

-

Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to 3H.[6]

-

Ethyl Ester Protons: A quartet around δ 4.1-4.2 ppm (2H, -O-CH₂-CH₃) and a triplet around δ 1.2-1.3 ppm (3H, -O-CH₂-CH₃).[6]

-

Propionate Backbone Protons: Two triplets between δ 2.7-3.3 ppm. The downfield triplet corresponds to the methylene group adjacent to the benzoyl ketone (-CO-CH₂-), and the upfield triplet is for the methylene adjacent to the ester carbonyl (-CH₂-COOEt).[7]

Predicted ¹³C NMR Spectrum

The molecule possesses 13 carbon atoms, but due to symmetry in the benzene ring, 11 distinct signals are expected:

-

Carbonyl Carbons: Two signals in the downfield region. The ketone carbonyl (C=O) is expected around δ 195-200 ppm, and the ester carbonyl (C=O) should appear around δ 170-175 ppm.[8]

-

Aromatic Carbons: Six signals are expected. The carbon bearing the methoxy group will be significantly upfield (δ ~160-165 ppm). The carbon attached to the benzoyl group will be downfield (δ ~130-135 ppm). The other aromatic carbons will resonate between δ 114-130 ppm.[8]

-

Aliphatic Carbons: The methoxy carbon (-OCH₃) is expected around δ 55 ppm. The ethyl ester carbons should appear at ~δ 60 ppm (-OCH₂) and ~δ 14 ppm (-CH₃). The two methylene carbons of the propionate backbone will be found between δ 28-35 ppm.[8]

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by strong absorptions from its carbonyl groups:

-

C=O Stretching (Ketone): A strong, sharp band around 1670-1690 cm⁻¹, characteristic of an aryl ketone.

-

C=O Stretching (Ester): Another strong, sharp band around 1720-1740 cm⁻¹.

-

C-O Stretching: Bands in the 1100-1300 cm⁻¹ region corresponding to the ester C-O and the aryl ether C-O bonds.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Signals in the 800-900 cm⁻¹ region, indicative of 1,4-disubstitution.

Predicted Mass Spectrum (MS)

Using electron ionization (EI), the following key fragments are anticipated:

-

Molecular Ion (M⁺): A peak at m/z = 236, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 135 (Base Peak): This highly stable fragment corresponds to the 4-methoxybenzoyl cation [CH₃O-C₆H₄-CO]⁺, which is a common and dominant fragment for this structural motif.[9]

-

m/z = 191: Loss of the ethoxy group [-OC₂H₅] from the molecular ion.

-

m/z = 163: Loss of the carboxyl ethyl group [-COOC₂H₅] from the molecular ion.

-

m/z = 107: Loss of CO from the 135 fragment.

-

m/z = 77: Phenyl cation fragment.

-

Recommended Experimental Characterization Protocols

To ensure the quality and consistency of this compound for research and development, rigorous characterization is essential. The following protocols describe standard, self-validating methods for determining key physicochemical parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible measurement of the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus).[10] The technique measures the difference in heat flow between the sample and an inert reference as a function of temperature.[11] The melting event is observed as an endothermic peak, the onset of which provides the melting point.[12]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium (Tₘ = 156.6 °C).[13]

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Reference Pan: Prepare an empty, crimped aluminum pan to serve as the reference.

-

DSC Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature, e.g., 25 °C.

-

Ramp the temperature at a controlled rate of 10 °C/min up to a final temperature well above the expected melting point, e.g., 80 °C.[14]

-

Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

The melting transition will appear as an endothermic peak.

-

Determine the onset temperature of the peak, which is reported as the melting point (Tₘ).

-

Integrate the area of the peak to calculate the enthalpy of fusion (ΔHfus in J/g).

-

Caption: Workflow for Melting Point Determination using DSC.

Solubility Assessment by Shake-Flask Method

Rationale: The equilibrium shake-flask method is the gold standard for determining the solubility of a solid in a solvent.[15] It involves agitating an excess of the solid in the solvent for a sufficient time to reach equilibrium, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved solid.[16]

Protocol:

-

Preparation: To a series of glass vials, add a fixed volume of the desired solvent (e.g., 2 mL of water, ethanol, acetone, toluene).

-

Solute Addition: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. This confirms that saturation is being approached.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: For organic solvents, carefully evaporate the solvent from the filtered sample under a stream of nitrogen and gentle heat. Weigh the remaining solid residue to determine the mass dissolved in the initial volume of solvent.

-

Chromatographic Method (e.g., HPLC/GC): Dilute the filtered sample with a suitable solvent and quantify the concentration against a pre-prepared calibration curve.

-

-

Calculation: Express solubility in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile organic compounds.[17] The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments and detects the individual components, providing both identification (from the mass spectrum) and quantification (from the peak area).[18]

Protocol:

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in a high-purity volatile solvent like ethyl acetate or dichloromethane.

-

GC-MS Parameters:

-

Injector: Split/splitless injector, set to 250 °C. Inject 1 µL of the sample solution.

-

Column: A standard non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.[18]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Hold: Maintain 280 °C for 5-10 minutes.

-

-

MS Detector:

-

Transfer line temperature: 280 °C.

-

Ion source: Electron Ionization (EI) at 70 eV, temperature set to 230 °C.

-

Mass scan range: 40-400 amu.

-

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC). The main peak should correspond to this compound.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.

-

Confirm the identity of the main peak by comparing its mass spectrum with the predicted fragmentation pattern (Section 3.4).

-

Caption: Workflow for Purity Assessment using GC-MS.

Stability and Storage

For optimal shelf life and to prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents, strong acids, and strong bases, which could potentially hydrolyze the ester or react with the ketone functionality.[19]

Safety and Handling

Based on available safety data, this compound is not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

First Aid:

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

-

Quora. (2021). How do you determine the solubility of a solid?[Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents - Supporting Information. [Link]

-

Alfa Aesar. (2025). This compound - SAFETY DATA SHEET. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

ResearchGate. (2007). Solid phase extraction, multidimensional gas chromatography mass spectrometry determination of four novel aroma powerful ethyl esters. [Link]

-

Royal Society of Chemistry. (2014). Supporting information. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

University of Cordoba. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

ChemSrc. (2025). CAS#:61292-90-8 | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. [Link]

-

IntechOpen. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-

Stenutz. (n.d.). This compound. [Link]

-

PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]

-

NIST. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

ResearchGate. (2006). DSC Studies on Organic Melting Temperature Standards. [Link]

-

MDPI. (2024). Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE. [Link]

-

Fisher Scientific. (n.d.). This compound, 98%. [Link]

-

ResearchGate. (2009). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. [Link]

-

PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, ethyl ester. [Link]

-

ResearchGate. (n.d.). IR spectra of ethyl propanoate. [Link]

Sources

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. This compound [stenutz.eu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) 1H NMR spectrum [chemicalbook.com]

- 8. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) 13C NMR spectrum [chemicalbook.com]

- 9. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. tainstruments.com [tainstruments.com]

- 14. Differential scanning calorimetry [cureffi.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pubs.acs.org [pubs.acs.org]

- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. mdpi.com [mdpi.com]

- 19. geneseo.edu [geneseo.edu]

Spectroscopic Profile of Ethyl 3-(4-methoxybenzoyl)propionate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(4-methoxybenzoyl)propionate (CAS No. 15118-67-9), a ketoester of significant interest in synthetic chemistry. Due to the limited availability of experimentally-derived public data, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from closely related structural analogs. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a thorough interpretation of the expected spectral features and robust protocols for experimental data acquisition.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a ketone and an ester moiety. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.27 g/mol .[1] The structural integrity of this compound is paramount for its application in further chemical transformations, and spectroscopic techniques are the primary methods for its characterization. The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding of its chemical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The predictions are based on the analysis of structurally similar compounds, such as 3-(4-methoxybenzoyl)propionic acid and ethyl 4-methoxybenzoate.[2][3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.80 | Triplet | 2H | -CO-CH₂-CH₂ -CO₂Et |

| ~3.30 | Triplet | 2H | -CO-CH₂ -CH₂-CO₂Et |

| ~3.88 | Singlet | 3H | Ar-OCH₃ |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.95 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| ~7.95 | Doublet | 2H | Ar-H (ortho to -CO) |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are rationalized as follows:

-

Ethyl Ester Group: The ethyl group of the ester will present as a characteristic triplet at ~1.25 ppm for the methyl protons, coupled to the adjacent methylene group, and a quartet at ~4.15 ppm for the methylene protons, coupled to the methyl group.

-

Propionate Chain: The two methylene groups of the propionate chain are diastereotopic and will appear as two distinct triplets. The methylene group alpha to the benzoyl ketone (~3.30 ppm) is expected to be further downfield than the methylene group alpha to the ester carbonyl (~2.80 ppm) due to the stronger deshielding effect of the ketone.

-

Aromatic Protons: The 4-methoxyphenyl group will exhibit a classic AA'BB' system. The two protons ortho to the electron-donating methoxy group are shielded and will appear upfield around 6.95 ppm. Conversely, the two protons ortho to the electron-withdrawing benzoyl group are deshielded and will appear significantly downfield around 7.95 ppm.

-

Methoxy Group: The three protons of the methoxy group are in a shielded environment and will appear as a sharp singlet at approximately 3.88 ppm.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The predictions are informed by data from related structures.[5][6]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.2 | -O-CH₂-CH₃ |

| ~28.5 | -CO-CH₂-CH₂ -CO₂Et |

| ~34.0 | -CO-CH₂ -CH₂-CO₂Et |

| ~55.5 | Ar-OCH₃ |

| ~60.8 | -O-CH₂ -CH₃ |

| ~113.8 | Ar-C (ortho to -OCH₃) |

| ~129.5 | ipso-Ar-C |

| ~130.3 | Ar-C (ortho to -CO) |

| ~163.5 | Ar-C -OCH₃ |

| ~173.0 | C =O (Ester) |

| ~196.5 | C =O (Ketone) |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct carbonyl signals are expected at the low-field end of the spectrum. The ketone carbonyl (~196.5 ppm) will be significantly downfield compared to the ester carbonyl (~173.0 ppm).[7]

-

Aromatic Carbons: Four signals are predicted for the aromatic ring due to symmetry. The carbon bearing the methoxy group will be the most shielded aromatic carbon (excluding the ipso-carbon) at ~163.5 ppm. The carbons ortho and meta to the methoxy group will appear at ~113.8 ppm and ~130.3 ppm, respectively. The ipso-carbon attached to the benzoyl group is expected around 129.5 ppm.

-

Aliphatic Carbons: The carbons of the ethyl group and the propionate chain will appear in the upfield region of the spectrum, with their chemical shifts reflecting their proximity to the electron-withdrawing carbonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups and various C-H and C-O bonds.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1680 | Strong | C=O stretching (aryl ketone) |

| ~1600, ~1510 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1260 | Strong | C-O stretching (aryl ether) |

| ~1170 | Strong | C-O stretching (ester) |

Expertise & Experience: Interpreting the IR Spectrum

The key diagnostic peaks are the two distinct carbonyl stretches. The ester carbonyl is expected at a higher wavenumber (~1735 cm⁻¹) compared to the aryl ketone carbonyl (~1680 cm⁻¹), which is conjugated with the aromatic ring. The presence of strong C-O stretching bands further confirms the presence of the ester and ether functional groups. The spectrum would be notably different from related compounds containing hydroxyl groups, as there would be no broad O-H stretch in the 3200-3600 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 236.27

-

Key Fragments:

-

m/z = 135: This is a very prominent peak corresponding to the 4-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺), formed by cleavage of the bond between the ketone and the adjacent methylene group.

-

m/z = 191: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

-

m/z = 163: Loss of the ethyl propionate side chain.

-

m/z = 107: Further fragmentation of the 4-methoxybenzoyl cation.

-

m/z = 77: Phenyl cation.

-

Trustworthiness: Self-Validating Fragmentation

The predicted fragmentation pattern provides a self-validating system. The observation of the molecular ion at m/z 236 confirms the molecular formula. The prominent base peak at m/z 135 is highly characteristic of a 4-methoxybenzoyl moiety and provides strong evidence for this part of the structure. The other fragments logically correspond to the cleavage of the ester and propionate functionalities.

Visualization of Key MS Fragmentation

Caption: Key fragmentation pathways of this compound.

Experimental Protocols

To obtain empirical data for this compound, the following standardized protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is standard.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Collection: Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI is generally preferred for fragmentation analysis of small molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Experimental Workflow Diagram

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound. By leveraging data from analogous structures and applying fundamental spectroscopic principles, we have provided a robust framework for the identification and characterization of this compound. The outlined experimental protocols offer a standardized approach for researchers to obtain empirical data, ensuring the scientific integrity and validity of their findings. This guide serves as a critical resource for anyone working with this versatile ketoester in research and development.

References

-

The Royal Society of Chemistry. (2014). Supporting Information for Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

-

VDOC.PUB. Aromatic Hydroxyketones From Butanone (c4) To Dotriacontanone (c32). Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information for Mizoroki-Heck Cross Coupling products. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

NIST WebBook. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. Retrieved from [Link]

-

The Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030058). Retrieved from [Link]

-

Stenutz. This compound. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. rsc.org [rsc.org]

- 3. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) 1H NMR [m.chemicalbook.com]

- 4. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR spectrum [chemicalbook.com]

- 5. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate [webbook.nist.gov]

The Solubility Profile of Ethyl 3-(4-methoxybenzoyl)propionate: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility profile of Ethyl 3-(4-methoxybenzoyl)propionate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is paramount for its efficient use in drug development, from synthesis and purification to formulation. This document outlines the theoretical underpinnings of solubility, details a robust experimental protocol for its determination, and presents a predicted solubility profile in a wide array of common laboratory solvents based on the Hansen Solubility Parameter (HSP) model. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry, enabling informed solvent selection and optimization of processes involving this compound.

Introduction to this compound

This compound (CAS No: 15118-67-9) is a keto-ester of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4] Its molecular structure, featuring a methoxy-substituted benzene ring, a ketone, and an ethyl ester functional group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The compound's IUPAC name is ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, and its chemical formula is C13H16O4.[1][2]

The physicochemical properties of this intermediate, particularly its solubility, directly impact its handling, reaction kinetics, and purification efficiency. A comprehensive understanding of its behavior in various solvents is therefore not merely academic but a practical necessity for process optimization and cost-effective drug development.

The Theoretical Framework of Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute to dissolve in a solvent to form a homogeneous solution.[1] In the context of drug development, a compound's solubility profile dictates its bioavailability and the feasibility of various formulation strategies. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another. These forces can be broadly categorized as dispersion forces, polar interactions, and hydrogen bonding.

To quantify this principle, the Hansen Solubility Parameter (HSP) model provides a powerful predictive framework. Each molecule is assigned three parameters:

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The closer the HSP values of a solute and a solvent are in a three-dimensional "Hansen space," the higher the likelihood of dissolution. This relationship is quantified by the Hansen Solubility Parameter distance (Ra), and the Relative Energy Difference (RED), which provides a numerical value to predict solubility.

Predicted Solubility Profile of this compound

In the absence of extensive experimentally determined solubility data for this compound, the Hansen Solubility Parameter (HSP) model was employed to predict its solubility in a diverse range of common laboratory solvents. The HSP values for this compound were estimated using a group contribution method based on its molecular structure (CCOC(=O)CCC(=O)C1=CC=C(OC)C=C1).[1][3][4]

The estimated HSP values for this compound are:

-

δD: 18.5 MPa½

-

δP: 8.5 MPa½

-

δH: 6.0 MPa½

-

Molar Volume (Vm): 205.5 cm³/mol

The following table presents the predicted solubility of this compound in various solvents, categorized by their polarity and hydrogen bonding capability. The Relative Energy Difference (RED) number is used to predict solubility, where:

-

RED < 1.0: High likelihood of solubility

-

1.0 < RED < 1.5: Moderate or partial solubility

-

RED > 1.5: Low likelihood of solubility

| Solvent | Type | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED | Predicted Solubility |

| Non-Polar Solvents | ||||||

| n-Hexane | Aliphatic | 14.9 | 0.0 | 0.0 | 1.95 | Insoluble |

| Toluene | Aromatic | 18.2 | 1.4 | 2.0 | 1.03 | Partially Soluble |

| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 | 0.61 | Soluble |

| Polar Aprotic Solvents | ||||||

| Acetone | Ketone | 15.5 | 10.5 | 7.0 | 0.63 | Soluble |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 0.69 | Soluble |

| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 | 1.48 | Partially Soluble |

| Dimethylformamide (DMF) | Amide | 17.4 | 13.7 | 11.3 | 1.10 | Partially Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4 | 16.4 | 10.2 | 1.34 | Partially Soluble |

| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | 0.59 | Soluble |

| Polar Protic Solvents | ||||||

| Methanol | Alcohol | 14.7 | 12.3 | 22.3 | 2.65 | Insoluble |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 2.22 | Insoluble |

| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 | 1.83 | Insoluble |

| Water | Water | 15.5 | 16.0 | 42.3 | 6.20 | Insoluble |

This predicted profile suggests that this compound is likely to be readily soluble in polar aprotic solvents such as dichloromethane, acetone, ethyl acetate, and tetrahydrofuran. Its solubility is predicted to be limited in non-polar aromatic solvents like toluene and other polar aprotic solvents with higher polarity like acetonitrile, DMF, and DMSO. The compound is predicted to be poorly soluble in polar protic solvents, especially alcohols and water, due to the significant difference in their hydrogen bonding parameters.

Experimental Determination of Solubility: The Shake-Flask Method

To validate the predicted solubility profile and obtain quantitative data, the industry-standard shake-flask method is recommended. This method is reliable for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated in a constant temperature environment until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow

Sources

Review of literature for Ethyl 3-(4-methoxybenzoyl)propionate

An In-depth Technical Guide to Ethyl 3-(4-methoxybenzoyl)propionate

Introduction

This compound, with CAS Number 15118-67-9, is a keto-ester of significant interest in synthetic organic chemistry.[1] Structurally, it features a para-substituted aromatic ring, a ketone, and an ethyl ester, making it a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical agents.[2] This guide provides a comprehensive overview of its synthesis, characterization, and synthetic utility, grounded in established chemical principles.

Chemical and Physical Properties

This compound is typically a white to yellow crystalline powder at room temperature.[1] Its key identifiers and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | [1] |

| CAS Number | 15118-67-9 | [1][3] |

| Molecular Formula | C₁₃H₁₆O₄ | [1][4] |

| Molecular Weight | 236.27 g/mol | [3][4] |

| Appearance | White to yellow to cream crystals or powder | [1] |

| Melting Point | 48.0 - 54.0 °C | [1][4] |

| SMILES | CCOC(=O)CCC(=O)C1=CC=C(OC)C=C1 | [1] |

| InChI Key | FYUAOZFEVHSJTO-UHFFFAOYSA-N | [1][4] |

Synthesis via Friedel-Crafts Acylation

The most direct and common method for synthesizing this compound is through the Friedel-Crafts acylation of anisole.[5][6] This classic electrophilic aromatic substitution reaction provides an efficient route to attach the acyl group to the electron-rich aromatic ring of anisole.[7]

Causality of Experimental Design

The choice of reactants and catalyst is critical for a successful Friedel-Crafts acylation.

-

Substrate: Anisole (methoxybenzene) is used because the methoxy group (-OCH₃) is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para product is predominantly formed.

-

Acylating Agent: The reaction typically employs succinic anhydride. This reacts with anisole to form 3-(4-methoxybenzoyl)propionic acid. A subsequent Fischer esterification step with ethanol and an acid catalyst yields the desired ethyl ester.

-

Catalyst: A strong Lewis acid, most commonly aluminum trichloride (AlCl₃), is required.[8] The Lewis acid coordinates with the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[6] A stoichiometric amount of the catalyst is necessary because the product ketone can form a stable complex with AlCl₃, rendering it inactive.[5] This complex is hydrolyzed during aqueous workup to release the final product.

Reaction Mechanism

The reaction proceeds in three main stages:

-

Generation of the Acylium Ion: The Lewis acid (AlCl₃) activates the succinic anhydride, leading to the formation of a highly reactive acylium ion electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the anisole ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion.[8]

-

Deprotonation and Rearomatization: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the catalyst.[5] The resulting keto-acid is then esterified.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This is a representative protocol based on standard Friedel-Crafts procedures.

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum trichloride (1.2 eq.) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath to 0 °C.

-

Reactant Addition: Dissolve succinic anhydride (1.0 eq.) in the solvent and add it to the AlCl₃ suspension. Then, add anisole (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of starting material.

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification (Keto-acid): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-methoxybenzoyl)propionic acid.

-

Esterification: Reflux the crude acid in an excess of ethanol with a catalytic amount of sulfuric acid for 4-6 hours.

-

Final Isolation: Cool the reaction mixture, neutralize the acid catalyst, and remove the excess ethanol via distillation. Extract the desired ester into a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the structure of the synthesized product. The expected data are summarized below.

| Technique | Expected Data |

| ¹H NMR | δ ~ 7.9 (d, 2H, Ar-H ortho to C=O), δ ~ 6.9 (d, 2H, Ar-H ortho to -OCH₃), δ ~ 4.1 (q, 2H, -OCH₂CH₃), δ ~ 3.8 (s, 3H, -OCH₃), δ ~ 3.2 (t, 2H, -CH₂-C=O), δ ~ 2.8 (t, 2H, -CH₂-COOEt), δ ~ 1.2 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~ 196 (Ar-C=O), δ ~ 173 (Ester C=O), δ ~ 163 (Ar-C-OCH₃), δ ~ 130 (Ar-CH), δ ~ 128 (Ar-C), δ ~ 113 (Ar-CH), δ ~ 60 (-OCH₂-), δ ~ 55 (-OCH₃), δ ~ 33 (-CH₂-), δ ~ 28 (-CH₂-), δ ~ 14 (-CH₃)[9] |

| IR (cm⁻¹) | ~ 2980 (C-H), ~ 1730 (C=O, ester), ~ 1675 (C=O, ketone), ~ 1600 (C=C, aromatic), ~ 1250 (C-O, ether/ester) |

| Mass Spec (EI) | m/z 236 (M⁺), 208, 191, 135 (base peak, CH₃O-C₆H₄-CO⁺) |

Interpretation of Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The presence of two doublets in the aromatic region with a characteristic integration of 2H each confirms para-substitution. The singlet for the methoxy group, the quartet-triplet pattern for the ethyl ester, and two distinct triplets for the adjacent methylene groups provide unambiguous evidence for the complete structure.[10]

-

¹³C NMR: The carbon spectrum shows two distinct carbonyl signals for the ketone and ester groups at different chemical shifts. The signals in the aromatic region and the distinct aliphatic signals further corroborate the structure.

-

IR Spectroscopy: The infrared spectrum is characterized by two strong carbonyl absorption bands. The ester C=O typically appears at a higher frequency (~1730 cm⁻¹) than the aryl ketone C=O (~1675 cm⁻¹).

Applications in Organic Synthesis

This compound is a valuable building block due to its dual functionality. The ketone can undergo reductions, nucleophilic additions, or serve as a handle for forming heterocyclic rings. The ester can be hydrolyzed, reduced, or react with organometallic reagents. Benzoyl propionic acids and their derivatives are known intermediates in the synthesis of various biologically active five-membered heterocycles like butenolides and pyrrolones.[2]

Conclusion

This compound is a well-defined chemical intermediate with significant applications in synthetic chemistry. Its preparation via Friedel-Crafts acylation is a robust and scalable process rooted in fundamental principles of electrophilic aromatic substitution. The compound's structure is readily confirmed by standard spectroscopic techniques, and its versatile functional groups make it an important precursor for the synthesis of a wide range of more complex molecular targets.

References

Sources

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound [stenutz.eu]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. mt.com [mt.com]

- 9. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) 13C NMR spectrum [chemicalbook.com]

- 10. quora.com [quora.com]

A Technical Guide to the Biological Activity Screening of Ethyl 3-(4-methoxybenzoyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-methoxybenzoyl)propionate is a keto-ester whose biological potential remains largely unexplored. However, its structural motifs, specifically the methoxy-substituted aromatic ring and the propionate chain, are present in a variety of compounds with established pharmacological relevance, including chalcones and other α,β-unsaturated ketones known for antioxidant and anticancer activities.[1][2][3][4][5] The presence of a methoxy group, in particular, has been linked to the cytotoxic activity of compounds like methoxyflavones against various cancer cell lines.[6][7] This guide provides a comprehensive, technically-grounded framework for the systematic screening of this compound. It details a tiered, multi-faceted screening cascade designed to efficiently identify and characterize its potential cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. This document serves as a roadmap for researchers, outlining validated protocols, data interpretation strategies, and the scientific rationale behind each experimental step.

Introduction: Rationale for Screening

The quest for novel therapeutic agents is a cornerstone of drug discovery.[8] While direct biological data on this compound is scarce, its chemical architecture provides a strong rationale for comprehensive biological screening. The molecule is a derivative of 3-benzoylpropionic acid, a structure that has shown antinociceptive and anti-inflammatory properties.[9] Furthermore, the methoxybenzoyl moiety is a key pharmacophore in many bioactive natural products and synthetic compounds. Methoxy groups can enhance lipophilicity, which may impact membrane transfer, and are known to play a role in the anticancer mechanisms of various compounds by facilitating binding to protein targets and activating cell death pathways.[6][7]

This guide proposes a logical, resource-efficient screening strategy to elucidate the bioactivity profile of this compound, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for any identified "hits."

Proposed High-Throughput Screening (HTS) Cascade

A tiered approach is essential for efficiently screening a novel compound. This minimizes resource expenditure by prioritizing broad-based, cost-effective assays initially, followed by more complex and targeted assays for promising results.

Caption: Proposed tiered workflow for screening this compound.

Tier 1: Primary Biological Screening Protocols

The initial tier focuses on identifying any significant biological activity across a range of common therapeutic areas.

Cytotoxicity Screening: MTT Assay

A primary goal is to determine if the compound exhibits cytotoxic effects against cancer cells.[10][11][12] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14][15]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [8][13][15]

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[13]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh serum-free medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[13] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][16]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[17] It is a quantitative and standardized method.[18]

Protocol: Broth Microdilution Assay [18][19][20][21]

-

Microorganism Preparation: Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans) overnight. Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[18][20]

-

Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[18] The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Further dilute the standardized microbial suspension in broth and add it to each well, resulting in a final inoculum concentration of ~5 x 10⁵ CFU/mL.[20]

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[18]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[17]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging potential of a compound.[22] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[22]

-

Solution Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM). The DPPH solution should be freshly prepared and protected from light.[22]

-

Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compound or a standard antioxidant (e.g., Ascorbic acid, Trolox) to the wells.[23]

-

Initiate Reaction: Add 180-200 µL of the DPPH working solution to each well and mix.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[23]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[22] Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Assay | Primary Objective | Key Endpoint | Common Positive Control |

| MTT Cytotoxicity | Assess anticancer potential | IC50 (µM) | Doxorubicin |

| Broth Microdilution | Determine antimicrobial activity | MIC (µg/mL) | Ciprofloxacin, Fluconazole |

| DPPH Scavenging | Evaluate antioxidant capacity | IC50 (µg/mL) | Ascorbic Acid, Trolox |

| Table 1: Summary of Tier 1 Screening Assays. |

Tier 2: Mechanistic & Secondary Assays

If this compound demonstrates significant activity in Tier 1 assays (e.g., an IC50 < 20 µM in a cytotoxicity screen), Tier 2 studies are warranted to explore the mechanism of action.

Anti-inflammatory Potential: COX-2 Inhibition Assay

Many cytotoxic and antioxidant compounds also possess anti-inflammatory properties. Cyclooxygenase-2 (COX-2) is an enzyme that is typically not expressed in most cells but is found at elevated levels during inflammation.[24][25][26] Pharmacological inhibition of COX-2 can provide relief from inflammation.[24][25][26]

Protocol: Fluorometric COX-2 Inhibitor Screening [24][25]

-

Assay Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[24][25][26] A probe reacts with this intermediate to produce a fluorescent signal (Ex/Em = 535/587 nm).

-

Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare the substrate (Arachidonic Acid) according to the manufacturer's protocol (e.g., Sigma-Aldrich, Cayman Chemical).[24][27]

-

Reaction Setup: In a 96-well black opaque plate, add COX Assay Buffer, COX Probe, and COX Cofactor to each well.

-

Inhibitor Addition: Add the test compound (this compound) at various concentrations. Include wells for an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).[24][25]

-

Initiation and Measurement: Initiate the reaction by adding the Arachidonic Acid substrate. Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.[24][25]

-

Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic plot. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value for COX-2 inhibition.

Elucidating Cytotoxicity: Apoptosis and Cell Cycle Analysis

If the compound shows potent cytotoxicity, it is crucial to determine how it kills cancer cells. The two primary mechanisms are apoptosis (programmed cell death) and cell cycle arrest.[28][29]

Caption: Key pathways and assays for investigating the mechanism of cytotoxicity.

Protocol: Cell Cycle Analysis by Flow Cytometry [8]

-

Treatment and Harvest: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol and store them overnight at -20°C.

-

Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and stain the cellular DNA with Propidium Iodide.

-

Analysis: Analyze the DNA content using a flow cytometer. The intensity of the fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Conclusion and Future Directions

This technical guide outlines a systematic and logical pathway for the comprehensive biological screening of this compound. By employing a tiered strategy that begins with broad primary assays and progresses to more focused mechanistic studies, researchers can efficiently uncover and characterize the compound's therapeutic potential. Positive results in any of these assays, particularly in cytotoxicity and anti-inflammatory screens, would provide a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and in vivo animal model testing to evaluate efficacy and safety.

References

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Available at: [Link].

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link].

-

COX-2 (human) Inhibitor Screening Assay Kit - Applications - CAT N. Bertin Bioreagent. Available at: [Link].

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link].

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].

-

DPPH Antioxidant Assay Kit D678 manual. DOJINDO. Available at: [Link].

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. National Center for Biotechnology Information. Available at: [Link].

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link].

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. Available at: [Link].

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link].

-

Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link].

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link].

-

Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link].

-

Synthesis & Antioxidant Activity of Certain Chalcones & Their Derivatives. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link].

-

Study on antioxidant activities of chalcones and their derivatives. Medium. Available at: [Link].

-

SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts. Available at: [Link].

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link].

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link].

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link].

-

Broth microdilution susceptibility testing. Bio-protocol. Available at: [Link].

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link].

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link].

-